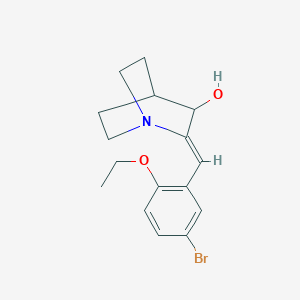![molecular formula C14H14N2O4 B5500244 5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione belongs to a class of organic compounds known for their varied biological activities and chemical properties. This compound is structured around an imidazolidinedione backbone, modified with methoxybenzylidene and allyloxy groups, which significantly influence its molecular structure, chemical reactivity, and physical characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between different aldehydes and imidazolidinone or thiazolidinedione derivatives. For example, compounds like 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-ones are synthesized through the refluxation of related imidazolone derivatives with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant features such as planarity between the imidazole ring and attached benzene rings, as well as the presence of intramolecular hydrogen bonds which contribute to the stability and reactivity of these molecules (Ping Wang et al., 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, largely influenced by their functional groups. The presence of the methoxybenzylidene moiety allows for nucleophilic addition reactions, while the imidazolidinedione core can participate in ring-opening reactions under certain conditions.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of these compounds under different environmental conditions. For instance, the crystal structure and intermolecular interactions, like hydrogen bonding, significantly affect the solubility and melting points (K. Popov-Pergal et al., 2010).
Scientific Research Applications
DNA Binding Studies
Imidazolidine derivatives, including those with structural similarity to 5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione, have been explored for their DNA binding affinity. Studies utilizing UV-Vis spectroscopy and cyclic voltammetry have demonstrated that these compounds exhibit significant DNA binding strength, which can be sensitive to pH and substituents. This property is crucial for the development of potential anticancer drugs due to their interactions with DNA (Shah et al., 2013).
Antibacterial and Anticancer Properties
Research into thiazole and 2-thioxoimidazolidinone derivatives, related to the chemical structure of interest, has shown these compounds to possess antibacterial and anticancer activities. Such studies are foundational in the discovery and development of new therapeutic agents (Sherif, Eldeen, & Helal, 2013).
Enzyme Inhibition
Analogues of imidazolidinone derivatives have been identified as potent inhibitors of specific enzymes, such as rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase. The ability to modulate enzyme activity underscores the potential pharmaceutical applications of these compounds in developing treatments for diseases associated with enzyme dysregulation (Sheppard & Wiggan, 1971).
Antimicrobial Activity
Imidazolidine derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents (Badige, Shetty, Lamani, & Khazi, 2009).
Future Directions
A study on the fragmentation patterns of a range of 5-allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones provides efficient tools for reactivity predictions, whether for analytical ends or more in-depth studies . This could potentially guide future research directions for “5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione” and similar compounds.
properties
IUPAC Name |
(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-6-20-11-5-4-9(8-12(11)19-2)7-10-13(17)16-14(18)15-10/h3-5,7-8H,1,6H2,2H3,(H2,15,16,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXTVWHNSUFOSZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)
![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)